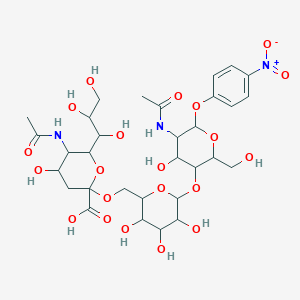
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP is a synthetic glycan compound that consists of a sialic acid (Neu5Ac) linked to a galactose (Gal) and N-acetylglucosamine (GlcNAc) moiety, with a para-nitrophenyl (pNP) group attached. This compound is often used in biochemical research to study glycan interactions and enzymatic activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the final attachment of the pNP group. The process often starts with the preparation of protected monosaccharide building blocks, followed by sequential glycosylation to form the desired trisaccharide structure. The final step involves the attachment of the pNP group under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated glycan synthesizers. These machines can efficiently carry out the complex sequence of reactions required to produce the compound in high purity and yield. The process is optimized to ensure reproducibility and scalability for commercial applications .
化学反应分析
Types of Reactions
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as amines or thiols .
科学研究应用
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in glycosylation reactions to study enzyme specificity and activity.
Biology: Employed in cell biology to investigate glycan interactions with proteins and cell surface receptors.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting glycan-mediated processes.
Industry: Applied in the production of glycan-based materials and biotechnological products.
作用机制
The mechanism by which Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP exerts its effects involves its interaction with specific molecular targets, such as glycan-binding proteins and enzymes. The compound’s structure allows it to mimic natural glycans, enabling it to bind to these targets and modulate their activity. This interaction can influence various biological pathways, including cell signaling, immune response, and pathogen recognition .
相似化合物的比较
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP can be compared with other similar compounds, such as:
Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP: Differing in the linkage position of the sialic acid, which can affect its binding properties and biological activity.
This compound: Similar in structure but with variations in the glycan sequence, leading to different interactions with glycan-binding proteins.
GlcNAc beta(1-3) [Neu5Ac alpha(2-6)]GalNAc-alpha-pNP: Featuring a different glycan backbone, which can result in unique biological functions.
This compound stands out due to its specific glycan sequence and the presence of the pNP group, making it a valuable tool in glycoscience research.
属性
IUPAC Name |
5-acetamido-2-[[6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-22(42)24(44)25(45)29(53-18)54-26-17(9-36)52-28(20(23(26)43)33-12(2)38)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCKIMQUNLKLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














